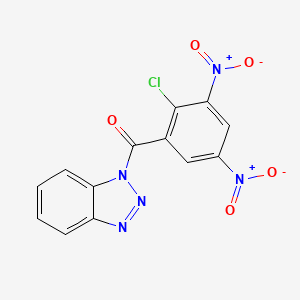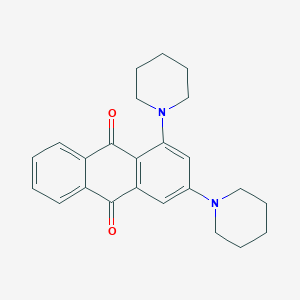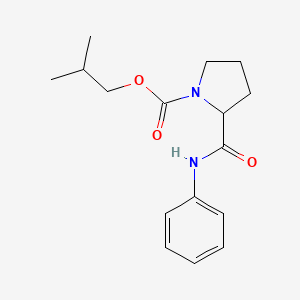![molecular formula C21H21FN8O2 B11517902 5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517902.png)
5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound featuring a diethylamino group, a fluorophenyl group, and an oxadiazolopyrazine moiety
Preparation Methods
The synthesis of 5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps, including the formation of the oxadiazolopyrazine ring and the introduction of the diethylamino and fluorophenyl groups. Common reagents used in these reactions include diethylamine, fluorobenzene, and various hydrazine derivatives. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Scientific Research Applications
5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 5-(DIETHYLAMINO)-2-[(E)-(2-{6-[(4-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL include:
Diethylamino functionalized tetraphenylethenes: These compounds share the diethylamino group and have applications in cell imaging and photophysical studies.
Benzofuran derivatives: Known for their biological activities, these compounds are structurally different but share some functional similarities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have different core structures but are used in similar research contexts.
Properties
Molecular Formula |
C21H21FN8O2 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(E)-[[6-(4-fluoroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H21FN8O2/c1-3-30(4-2)16-10-5-13(17(31)11-16)12-23-27-19-18(24-15-8-6-14(22)7-9-15)25-20-21(26-19)29-32-28-20/h5-12,31H,3-4H2,1-2H3,(H,24,25,28)(H,26,27,29)/b23-12+ |
InChI Key |
YEQJIOJCOGIMBF-FSJBWODESA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(morpholin-4-yl)-N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11517820.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11517838.png)

![2-(3'-benzyl-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B11517847.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B11517852.png)
![2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide](/img/structure/B11517860.png)
![N-(2,6-dimethylphenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11517866.png)
![4-methoxy-N'-[(6Z)-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene]benzohydrazide](/img/structure/B11517872.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11517874.png)
![(5E)-1-(2-methylphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11517882.png)
![6-tert-Butyl-2-[(2-methylfuran-3-carbonyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B11517888.png)

![N-[(1Z)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B11517904.png)
